

HPLC-ESI-MS analysis of Alisol B 23-acetate

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Compound of Interest		
Compound Name:	Alisol B acetate	
Cat. No.:	B15621917	Get Quote

An Application Note and Protocol for the Quantitative Analysis of Alisol B 23-acetate using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).

Introduction

Alisol B 23-acetate is a protostane-type triterpenoid and a significant bioactive compound isolated from the rhizome of Alisma orientale (Sam.) Juz. (Alismatis Rhizoma), a plant widely used in traditional medicine.[1][2] This compound has demonstrated various pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer effects, making it a subject of interest for researchers and drug development professionals.[3][4] A sensitive, selective, and reliable analytical method is crucial for its accurate quantification in herbal extracts, formulated products, and biological matrices. High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) offers high sensitivity and selectivity, making it an ideal technique for this purpose.[5][6] This document provides a detailed protocol for the analysis of Alisol B 23-acetate using HPLC-ESI-MS.

Principle

The method utilizes reversed-phase HPLC to separate Alisol B 23-acetate from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase. Following chromatographic separation, the analyte is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions. These ions are then



separated based on their mass-to-charge ratio (m/z) by the mass analyzer. Quantification can be achieved with high selectivity and sensitivity using either selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[5]

Experimental Protocols Sample Preparation (from Alismatis Rhizoma)

This protocol is a general guideline for extracting Alisol B 23-acetate from its plant source.

- Pulverization: Pulverize dried Alismatis Rhizoma into a fine powder.
- Extraction:
 - Accurately weigh a portion of the powdered sample.
 - Add an appropriate volume of extraction solvent. 70% ethanol has been shown to be effective.[3] A solid-liquid ratio of 1:13 (g/mL) can be used.[3]
 - Perform reflux extraction for approximately 2 hours. This can be repeated for up to 3 cycles to maximize yield.[3]
- Purification:
 - Centrifuge the extracted solution at high speed (e.g., 20,000 x g) for 5-10 minutes.
 - Collect the supernatant.
 - Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial for analysis.

Instrumentation

- A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
- A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole or Q-TOF).

Chromatographic and Mass Spectrometric Conditions



The following tables summarize the recommended starting conditions for the HPLC-ESI-MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Recommended Chromatographic Conditions

Parameter	Recommended Setting	
Column	ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or equivalent.[3]	
Mobile Phase A	Water with 0.1% Formic Acid.	
Mobile Phase B	Acetonitrile.[3]	
Gradient Elution	A gradient should be optimized to ensure separation from matrix components.	
Flow Rate	0.3 mL/min.[3]	
Column Temperature	35 °C.[3]	
Injection Volume	3 μL.[3]	

Table 2: Recommended Mass Spectrometry Conditions

Parameter	Recommended Setting	
Ionization Mode	ESI Positive (+)	
Scan Mode	Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).[5]	
Ion Source Temp.	To be optimized (typically 120-150°C)	
Desolvation Gas Temp.	To be optimized (typically 350-500°C)	
Capillary Voltage	To be optimized (typically 3.0-4.0 kV)	

Data Presentation

Table 3: Mass Spectral Data for Alisol B 23-acetate



Compound	Molecular Formula	Molecular Weight (g/mol)	Precursor lon [M+H]+ (Calculated)	MRM Transition (Observed)
Alisol B 23- acetate	C32H50O5	514.7	515.37	m/z 559.4 → 495.4*

^{*}Note: This observed transition is from a published study and may represent a specific adduct (e.g., [M+Na+CH3OH-H]+); analysts should confirm precursor ions based on their experimental conditions.[7]

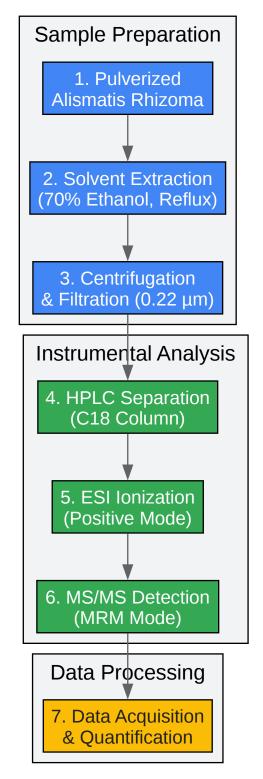
Table 4: Summary of Quantitative Performance Data

Parameter Parameter	Reported Value	Reference
Linearity Range	2.00 - 64.0 μg/mL	[3]
0.06 - 2.0 μg/mL	[5]	
Correlation Coefficient (r²)	0.9999	[3]
0.999	[5]	
Precision (RSD)	0.51%	[3]
Repeatability (RSD)	0.18%	[3]
Stability (RSD)	1.26%	[3]
Average Recovery	101.20%	[3]
LOD	0.01 - 0.15 μg/mL (for similar compounds)	[8]
LOQ	0.05 - 0.45 μg/mL (for similar compounds)	[8]

Visualizations



Experimental Workflow for HPLC-ESI-MS Analysis

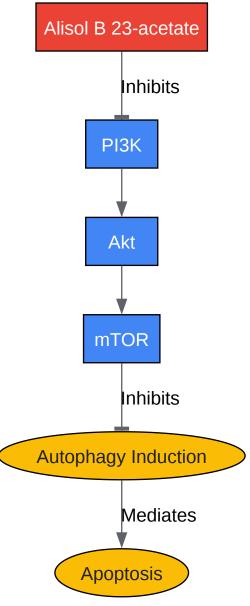


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Caption: Overall workflow for the analysis of Alisol B 23-acetate.



Proposed Mechanism: Alisol B 23-acetate Action



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Caption: Inhibition of PI3K/Akt/mTOR pathway by Alisol B 23-acetate.[9]

Results and Discussion

Using the described method, Alisol B 23-acetate can be effectively separated and quantified. The retention time will depend on the specific chromatographic conditions but is expected to be consistent. The use of ESI-MS in MRM or SIM mode provides excellent selectivity, minimizing interference from the complex matrix of herbal extracts. The method demonstrates good



linearity over a range of concentrations, along with high precision, accuracy, and stability, making it suitable for routine quality control and pharmacokinetic studies.[3][5] The high sensitivity allows for the detection and quantification of Alisol B 23-acetate even at low concentrations.

Conclusion

The HPLC-ESI-MS method detailed in this application note is a robust, sensitive, and selective tool for the quantitative analysis of Alisol B 23-acetate. It is well-suited for applications in natural product chemistry, quality control of herbal medicines, and pharmacological research. The provided protocols and parameters serve as a strong foundation for researchers, scientists, and drug development professionals to establish and validate this analytical method in their own laboratories.

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